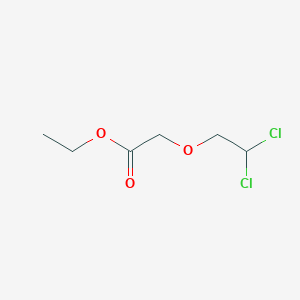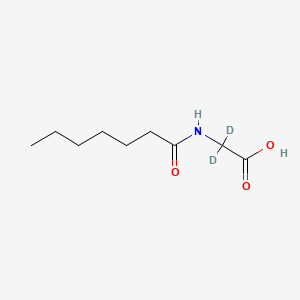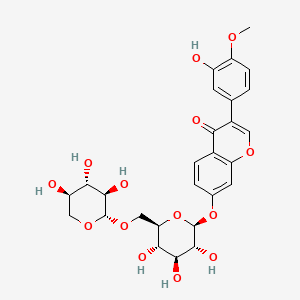
Acetic acid,2,2-dichloro-2-ethoxy-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid,2,2-dichloro-2-ethoxy-, ethyl ester is a chemical compound with the molecular formula C6H10Cl2O3 and a molecular weight of 201.048 g/mol . It is also known by its systematic name, ethyl 2,2-dichloro-2-ethoxyacetate . This compound is characterized by its colorless liquid form and is used in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid,2,2-dichloro-2-ethoxy-, ethyl ester typically involves the reaction of diethyl oxalate with other reagents . The reaction is allowed to proceed at room temperature for 24 hours, after which the mixture is neutralized with a saturated sodium carbonate solution .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: Acetic acid,2,2-dichloro-2-ethoxy-, ethyl ester undergoes various chemical reactions, including substitution and hydrolysis .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols, which replace the chlorine atoms in the compound.
Major Products: The major products formed from these reactions include ethyl 2-ethoxyacetate and other acetic acid derivatives .
Aplicaciones Científicas De Investigación
Acetic acid,2,2-dichloro-2-ethoxy-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of other chemicals and as a solvent in industrial processes.
Mecanismo De Acción
The mechanism of action of acetic acid,2,2-dichloro-2-ethoxy-, ethyl ester involves its interaction with nucleophiles, leading to substitution reactions . The molecular targets and pathways involved in these reactions are primarily related to the electrophilic nature of the compound, which makes it susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Acetic acid, (2,4-dichlorophenoxy)-, ethyl ester: This compound has a similar structure but includes a phenoxy group instead of an ethoxy group.
2,2-Dichlorophenylacetic acid ethyl ester: This compound is similar but has a phenyl group instead of an ethoxy group.
Uniqueness: Acetic acid,2,2-dichloro-2-ethoxy-, ethyl ester is unique due to its specific combination of dichloro and ethoxy groups, which confer distinct chemical properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C6H10Cl2O3 |
|---|---|
Peso molecular |
201.04 g/mol |
Nombre IUPAC |
ethyl 2-(2,2-dichloroethoxy)acetate |
InChI |
InChI=1S/C6H10Cl2O3/c1-2-11-6(9)4-10-3-5(7)8/h5H,2-4H2,1H3 |
Clave InChI |
SGMABIMVUVJIKC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COCC(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12365844.png)
![3-(3,4-dimethoxyphenyl)-5-[4-(1-methylpiperidin-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12365850.png)



![(2S)-2-[[(1S)-5-[[(2R)-2-[[4-[[[2-[1-[3-[[(5S)-6-[4-[4-[(8-amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylanilino]-6-oxo-5-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexyl]amino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylacetyl]amino]methyl]cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12365873.png)

![1,3-Piperidinedicarboxylic acid, 3-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12365884.png)
![(2S,4R)-4-fluoro-N-[(S)-phenyl-(4-propan-2-ylphenyl)methyl]-1-[2-(2H-triazol-4-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12365897.png)
